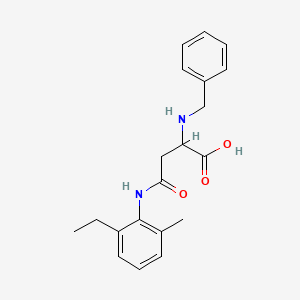

2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(benzylamino)-4-(2-ethyl-6-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-16-11-7-8-14(2)19(16)22-18(23)12-17(20(24)25)21-13-15-9-5-4-6-10-15/h4-11,17,21H,3,12-13H2,1-2H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCQDQBUTAIXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of 2-ethyl-6-methylphenyl isocyanate, which is then reacted with benzylamine under controlled conditions to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Overview

The molecular structure of 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid includes several functional groups that contribute to its biological activity:

- Amino Groups : Facilitate interactions with biological targets.

- Oxobutanoic Acid Moiety : Imparts reactivity and potential enzyme inhibition properties.

- Benzyl and Ethyl Substituents : Enhance lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, studies have shown that it exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Anti-Diabetic Properties : Preliminary studies suggest that this compound may influence glucose metabolism and lipid profiles, indicating potential use in managing diabetes and related metabolic disorders .

In vitro assays have demonstrated that this compound can modulate several biological pathways:

- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like obesity and diabetes .

- Protein Interactions : Its structural features suggest it may act as a modulator of protein targets, impacting signaling pathways crucial for cell survival and proliferation .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of the compound on HCT116 colorectal cancer cells revealed significant inhibitory action. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Case Study 2: Anti-Diabetic Effects

In an animal model study, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity. The mechanism was attributed to enhanced lipid metabolism and reduced hepatic glucose production .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural Analysis

- Position 4 Substituents: The 2-ethyl-6-methylphenyl group in the target compound provides steric bulk and moderate lipophilicity compared to the 4-ethoxyphenyl (polar) group in or the 4-cyclohexylphenyl (highly hydrophobic) group in . The simpler 2-ethylphenyl group in lacks the benzylamino moiety, reducing molecular complexity and weight .

Physicochemical Implications

- Molecular Weight : The target compound (~367.47) is heavier than (327.38) and 2 (221.25) but lighter than (365.47), suggesting intermediate bioavailability challenges typical of mid-sized molecules .

- The 4-cyclohexylphenyl group () and the target’s 2-ethyl-6-methylphenyl group prioritize lipophilicity, which may enhance cell membrane penetration but reduce aqueous solubility .

Functional Considerations

- Synthetic Accessibility: ’s simpler structure (lacking benzylamino) suggests easier synthesis, whereas the target compound’s branched substituents may require multi-step reactions .

Biological Activity

2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

This compound features a benzylamino group and a substituted phenyl group, which may contribute to its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer.

- Modulation of Receptor Activity : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Exhibits cytotoxicity against various cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Antitumor Effects

A study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and T47D). The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism involved the induction of oxidative stress and activation of apoptotic pathways.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production. This suggests potential applications in treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Benzylamino)-4-((2-ethyl-6-methylphenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step route involving:

- Amide bond formation : Reacting benzylamine with a pre-activated oxobutanoic acid derivative (e.g., succinic anhydride) under basic conditions (pH 8–9) to form the benzylamino-oxobutanoic acid intermediate .

- Second amidation : Coupling the intermediate with 2-ethyl-6-methylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours at 25–40°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : Confirm the presence of benzyl (δ 4.3–4.5 ppm, –CH2–) and aromatic protons (δ 6.8–7.4 ppm) in NMR. NMR should show carbonyl signals at δ 170–175 ppm .

- X-ray crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H···O interactions), as demonstrated for analogous 4-oxobutanoic acid derivatives .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 355.18 (C20H23N2O3+) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols for cell viability (e.g., MTT vs. resazurin assays) or enzyme inhibition (e.g., substrate concentration, pH). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based carriers to ensure consistent bioavailability in cellular models .

- Structural analogs : Compare activity against derivatives (e.g., fluorophenyl-substituted analogs) to isolate pharmacophore contributions .

Q. What experimental strategies are effective for studying metal-ion coordination with this compound?

Design titration experiments to probe coordination behavior:

- UV-Vis spectroscopy : Monitor shifts in λmax upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous buffer (pH 6–7) .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and thermodynamic parameters (ΔG, ΔH) .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict stable metal-ligand geometries and compare with crystallographic data .

Q. How can researchers resolve challenges in achieving enantiomeric purity during synthesis?

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases .

- Asymmetric catalysis : Use organocatalysts (e.g., L-proline) during key amidation steps to induce enantioselectivity .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data from quantum mechanical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.